![molecular formula C17H14N6O B5756688 2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5756688.png)
2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for similar compounds often involve multi-step chemical reactions including acylation, cyclocondensation, and substitution reactions. For example, the synthesis of related indole acetamide derivatives has been conducted through cyclocondensation of substituted benzylidene acetohydrazides with thiolactic acid (Saxena et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide" can be characterized using spectroscopic analyses such as MS, FT-IR, 1H NMR, and 13C NMR, alongside single-crystal X-ray diffraction studies to determine the three-dimensional structure (Al-Ostoot et al., 2020).
Chemical Reactions and Properties
The chemical behavior, including reactivity and interactions, of compounds like "2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide," can be inferred from related studies. For instance, indole acetamide derivatives have been evaluated for their antioxidant activity, indicating a potential for reactive chemical interactions (Gopi & Dhanaraju, 2020).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are typically determined through analytical and crystallographic studies. For example, studies on related molecules have detailed their crystalline structures and the types of hydrogen bonding present, which contribute to their physical state and stability (Saravanan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, can be evaluated through experimental and computational studies. Research on similar structures has included docking studies to understand molecular interactions and geometry optimization for stability analyses (Al-Ostoot et al., 2020).
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-N-[3-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c24-17(8-12-10-18-16-7-2-1-6-15(12)16)20-13-4-3-5-14(9-13)23-11-19-21-22-23/h1-7,9-11,18H,8H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAUAVXLOICMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5756611.png)
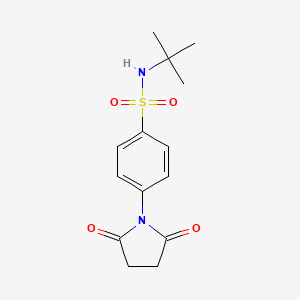
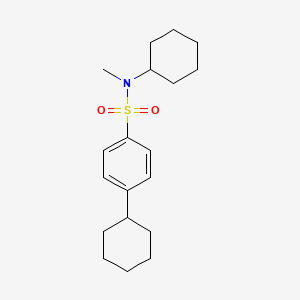
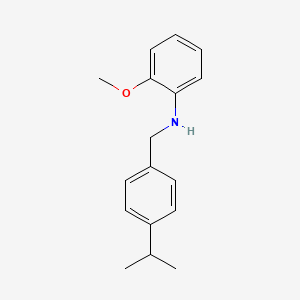
![N-benzyl-2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B5756641.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]acetamide](/img/structure/B5756642.png)
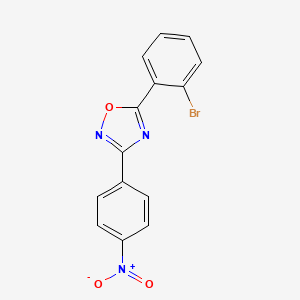
![methyl 2-chloro-5-[(2-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5756657.png)
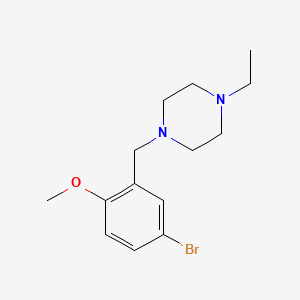
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5756675.png)
![2-[(2-aminophenyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5756683.png)
![4-amino-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B5756686.png)
![1-[(4-bromophenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5756692.png)
![N-[3-(acetylamino)phenyl]-3-(2-nitrophenyl)acrylamide](/img/structure/B5756699.png)